molecular formula C5H8FNO2 B555197 (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid CAS No. 2507-61-1

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid

Cat. No.: B555197
CAS No.: 2507-61-1
M. Wt: 133.12 g/mol
InChI Key: ZIWHMENIDGOELV-DMTCNVIQSA-N
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Description

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is a fluorinated derivative of pyrrolidine-2-carboxylic acid

Scientific Research Applications

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and fluorinated compounds.

    Biology: The compound serves as a probe in studying enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of advanced materials, including polymers and coatings with enhanced properties.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

(2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid has been found to stabilize the Cγ-exo ring pucker and favors the trans conformation . This property allows it to interact with various enzymes and proteins, influencing their structure and function

Cellular Effects

Studies have shown that this compound can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been found to accumulate in glioma cells, suggesting a potential role in cancer cell metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with the pyrrolidine ring structure of proteins, stabilizing the Cγ-exo conformation and favoring the trans conformation . This can lead to changes in gene expression, enzyme inhibition or activation, and other effects at the molecular level .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings are still being explored. Current research suggests that it may have long-term effects on cellular function . Information on the product’s stability and degradation is not yet available.

Dosage Effects in Animal Models

Research on the dosage effects of this compound in animal models is limited. Studies have shown that it accumulates in glioma cells in mice, suggesting potential dosage-dependent effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It has been shown to influence glutaminolysis, a metabolic pathway that involves the breakdown of glutamine

Transport and Distribution

It has been found to accumulate in glioma cells, suggesting that it may interact with certain transporters or binding proteins .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,4R)-4-fluoropyrrolidine-2-carboxylic acid typically involves the fluorination of pyrrolidine-2-carboxylic acid derivatives. One common method includes the use of fluorinating agents such as diethylaminosulfur trifluoride (DAST) or Selectfluor. The reaction conditions often require anhydrous solvents and low temperatures to ensure selective fluorination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also enhances the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the fluorine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed under basic conditions to achieve substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions result in the replacement of the fluorine atom with the nucleophile.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine-2-carboxylic acid: The non-fluorinated parent compound.

    (2S,4R)-4-hydroxypyrrolidine-2-carboxylic acid: A hydroxylated derivative with different reactivity and applications.

    (2S,4R)-4-chloropyrrolidine-2-carboxylic acid: A chlorinated analogue with distinct chemical properties.

Uniqueness

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric effects. These effects can enhance the compound’s stability, reactivity, and biological activity compared to its non-fluorinated or differently substituted analogues.

Properties

IUPAC Name

(2S,4R)-4-fluoropyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FNO2/c6-3-1-4(5(8)9)7-2-3/h3-4,7H,1-2H2,(H,8,9)/t3-,4+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIWHMENIDGOELV-DMTCNVIQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CNC1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN[C@@H]1C(=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801313977
Record name (4R)-4-Fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

133.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2507-61-1, 21156-44-5
Record name (4R)-4-Fluoro-L-proline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2507-61-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4R)-4-Fluoro-L-proline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801313977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S,4R)-4-Fluoropyrrolidine-2-carboxylic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 21156-44-5
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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